2-chloro-N-(3,4-difluorophenyl)acetamide

Lipophilicity Drug-likeness QSAR

Researchers optimizing targeted covalent inhibitors need precise lipophilicity control to avoid off-target engagement. 2-Chloro-N-(3,4-difluorophenyl)acetamide delivers XLogP3 2.2 and TPSA 29.1 Ų, strategically positioned between non-fluorinated (LogP ~1.7) and polar nitro/cyano analogs. • Difluoro substitution elevates LogP by ~0.5 units vs. parent anilide, critical for membrane permeability and SAR reproducibility. • Reactive chloroacetyl warhead enables rapid diversification to install the 3,4-difluorophenyl motif found in FDA-approved Ticagrelor. • Supplied at ≥95% purity with batch-specific QC (NMR/HPLC); ambient shipping; R&D-compliant globally.

Molecular Formula C8H6ClF2NO
Molecular Weight 205.59 g/mol
CAS No. 76778-13-7
Cat. No. B1585338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3,4-difluorophenyl)acetamide
CAS76778-13-7
Molecular FormulaC8H6ClF2NO
Molecular Weight205.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)F)F
InChIInChI=1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
InChIKeyBGKVOCLZYDSHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(3,4-difluorophenyl)acetamide: Specifications & Procurement


2-Chloro-N-(3,4-difluorophenyl)acetamide (CAS 76778-13-7) is a member of the N-substituted 2-chloroacetamide class, bearing a 3,4-difluorophenyl moiety on the amide nitrogen [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research . Key physicochemical specifications include a molecular formula of C₈H₆ClF₂NO, a molecular weight of 205.59 g/mol, a computed partition coefficient (XLogP3) of 2.2, and a vendor-reported melting point range of 110–112°C with a minimum purity specification of 95% . The compound's structural simplicity, featuring a reactive chloroacetyl warhead, positions it as a building block for the generation of more complex, pharmacologically active molecules.

Synthetic intermediate – Reactive chloroacetyl warhead for building 3,4-difluorophenyl pharmacophores.
SAR probe candidate – Distinct lipophilicity (XLogP3 2.2) vs non-fluorinated analogs supports substituent-effect studies.
Covalent inhibitor design – α-chloroacetamide electrophile fit for targeted cysteine trapping in kinase or deubiquitinase research.

2-Chloro-N-(3,4-difluorophenyl)acetamide: Non-Interchangeability with N-Aryl Analogs


Within the broader class of 2-chloro-N-arylacetamides, the specific identity and positioning of substituents on the phenyl ring critically modulate both physicochemical properties and biological performance [1]. Research by Ferreira et al. (2019) demonstrated that the molecular dipole moment, lipophilicity (LogP), and electronic constant (σ) of the aryl substituent directly influence the in vitro antiproliferative capacity and in vivo toxicity profile of these compounds [1]. For instance, the presence of two electron-withdrawing fluorine atoms at the 3- and 4- positions of the phenyl ring in the target compound alters its XLogP3 value to 2.2, compared to a value of approximately 1.7 for the non-fluorinated parent anilide [2]. Such differences in lipophilicity are known to affect membrane permeability, protein binding, and off-target engagement, rendering simple substitution with a non-fluorinated or mono-fluorinated analog a high-risk procurement decision for structure-activity relationship (SAR) studies. The quantitative evidence below further details where measurable differentiation has been documented.

Target Compound
3,4-Difluorophenyl Analog
XLogP3 of 2.2 and TPSA of 29.1 Ų influence membrane permeability and protein binding in a substituent-specific manner.
Potential Substitute
Non- or Mono-Fluorinated Analogs
Lower XLogP3 (1.7–1.9) may shift passive permeability, alter off-target engagement, and break SAR continuity in cell-based assays.
Target Compound
3,4-Difluorophenyl Analog
Limited in vivo profiling available; class-level antiproliferative evidence exists but compound-specific xenograft data are absent.
Potential Substitute
4-Chloro- or 4-Bromophenyl Analogs
Profiled in HCT-116 xenograft models with reported endpoint response; direct extrapolation of efficacy endpoints to the 3,4-difluoro analog may not be supported.
Substitution with a less lipophilic or differently halogenated analog may shift the dipole moment and electronic constant (σ), potentially altering the reported antiproliferative structure-activity relationship.

2-Chloro-N-(3,4-difluorophenyl)acetamide: Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Non- and Mono-Fluorinated Analogs

The calculated lipophilicity of 2-chloro-N-(3,4-difluorophenyl)acetamide (XLogP3 = 2.2) is significantly higher than that of the unsubstituted parent compound 2-chloro-N-phenylacetamide (XLogP3 ≈ 1.7) and distinct from that of mono-fluorinated positional isomers such as 2-chloro-N-(4-fluorophenyl)acetamide (XLogP3 ≈ 1.9) [1]. This difference arises from the additive effect of two fluorine atoms, which increase molecular hydrophobicity while preserving hydrogen bond acceptor capacity. No direct experimental LogP measurement was found; the data represents computed values from the PubChem XLogP3 consensus algorithm [1].

Lipophilicity vs. Analogs
Class-level inference
Computed XLogP3
Target: XLogP3 = 2.2
~0.5 units higher than non-fluorinated analog; ~0.3 units higher than mono-fluorinated analog.
Supports selection for membrane permeability context.
Computed values only; no experimental LogP data identified.
Lipophilicity Drug-likeness QSAR

Antiproliferative Activity: Substituent-Dependent Cytotoxicity

In a 2019 study by Ferreira et al., ten 2-chloro-N-arylacetamides were screened for in vitro antiproliferative activity across multiple human tumor cell lines and peripheral blood mononuclear cells (PBMC). The study reported IC₅₀ values ranging from 4.9 to 50.1 μM across the series, with activity strongly influenced by the electronic and steric properties of the aryl substituent [1]. The 3,4-difluorophenyl analog (our target compound) was not among the ten explicitly profiled compounds in this paper; however, the study provides class-level evidence that substituent-dependent activity gradients exist. The closest structurally characterized comparator in the study was 2-chloro-N-(4-chlorophenyl)acetamide (Compound 2), which reduced HCT-116 colon carcinoma xenograft growth by 21.2% (p < 0.05) at 25 mg/kg/day [1]. No equivalent in vivo efficacy data were found for the 3,4-difluorophenyl analog.

Antiproliferative Activity
Cross-study comparable
In Vivo Xenograft Endpoint
Target compound: No in vivo data available.
4-Cl analog: 21.2% growth reduction (p
Data gap identified; analog activity does not transfer.
HCT-116 xenograft model, 25 mg/kg/day i.p., 15 days.
TPSA vs. Cyano Analog
Class-level inference
Computed TPSA
Target: TPSA = 29.1 Ų
~17–24 Ų lower than 4-cyanophenyl analog (46–53 Ų).
Reported TPSA supports permeability review.
Inferred from QSAR study; direct measurement not available.
Synthesis & Purity
Supporting evidence
Commercial Specification
Purity: ≥95% by HPLC/NMR
Reported yield ~84% after recrystallization from toluene.
Supports procurement without in-house synthesis.
Melting point 110–112°C; spectral data available for identity confirmation.
Antiproliferative Cytotoxicity SAR

TPSA and H-Bonding vs. Cyano-Substituted Analogs

The topological polar surface area (TPSA) of 2-chloro-N-(3,4-difluorophenyl)acetamide is computed to be 29.1 Ų, placing it below the 60 Ų threshold often associated with good oral bioavailability [1]. In contrast, the 4-cyano-substituted analog, 2-chloro-N-(4-cyanophenyl)acetamide (Compound SP11 in the Bogdanović et al. 2021 study), possesses a TPSA in the range of 46.17–52.89 Ų due to the additional polar nitrile group [2]. This TPSA difference of approximately 20 Ų suggests that the 3,4-difluorophenyl analog may exhibit superior passive membrane permeability relative to its 4-cyano counterpart, all else being equal. The Bogdanović study further confirmed that all twelve N-(substituted phenyl)-2-chloroacetamides met Lipinski's Rule of Five criteria, indicating general drug-likeness for this scaffold [2].

TPSA vs. Cyano Analog
Class-level inference
Computed TPSA
Target: TPSA = 29.1 Ų
~17–24 Ų lower than 4-cyanophenyl analog (46–53 Ų).
Reported TPSA supports permeability review.
Inferred from QSAR study; direct measurement not available.
TPSA Drug-likeness ADME

Synthesis and Purity Comparison

The synthesis of 2-chloro-N-(3,4-difluorophenyl)acetamide via acylation of 3,4-difluoroaniline with chloroacetyl chloride has been described, with reported yields of approximately 84% after recrystallization from toluene . The compound is commercially available from multiple vendors (AKSci, Fluorochem, Matrix Scientific, Enamine) with a standardized minimum purity specification of 95% . Vendor-reported melting point is 110–112°C . In contrast, the chlorinated analog 2-chloro-N-(4-chlorophenyl)acetamide is available from the same vendors at comparable purity but differs in its melting point and chromatographic retention, providing a convenient quality control differentiator for procurement. Comprehensive NMR (¹H, ¹³C) and FTIR spectral data are available via SpectraBase for identity confirmation [1].

Synthesis & Purity
Supporting evidence
Commercial Specification
Purity: ≥95% by HPLC/NMR
Reported yield ~84% after recrystallization from toluene.
Supports procurement without in-house synthesis.
Melting point 110–112°C; spectral data available for identity confirmation.
Chemical Intermediate Synthetic Route Purity Specification

2-Chloro-N-(3,4-difluorophenyl)acetamide: Research & Industrial Applications


SAR Building Block for 3,4-Difluorophenyl Pharmacophores

Given its XLogP3 of 2.2 and TPSA of 29.1 Ų, 2-chloro-N-(3,4-difluorophenyl)acetamide serves as a suitable starting material for the synthesis of more complex molecules bearing the 3,4-difluorophenyl motif, a substructure present in multiple FDA-approved drugs such as Ticagrelor [1]. The chloroacetyl handle allows for facile nucleophilic substitution or amide coupling reactions, enabling rapid diversification in hit-to-lead optimization campaigns.

Antiproliferative Screening of Halogenated N-Arylacetamide Libraries

The Ferreira et al. (2019) study established that halogen substitution on the aryl ring modulates the in vivo antitumor efficacy of 2-chloro-N-arylacetamides, with the 4-chloro and 4-bromo analogs achieving HCT-116 xenograft growth reductions of 21.2% and 27.5%, respectively [2]. The 3,4-difluorophenyl analog represents an untested but electronically distinct member of this series, warranting its procurement and evaluation in identical xenograft models to complete the structure-activity landscape and potentially identify a differentiation advantage conferred by the difluoro substitution pattern.

Covalent Inhibitor Design with Chloroacetamide Warhead

Chloroacetamides are established electrophilic warheads for the design of targeted covalent inhibitors (TCIs), capable of reacting with active-site cysteine residues [3]. The 3,4-difluorophenyl moiety provides a moderate-electron-withdrawing environment that tunes the electrophilic reactivity of the α-chloro carbonyl group. Researchers developing TCIs against kinases, deubiquitinases, or other cysteine-dependent enzymes may select this compound to install a 3,4-difluorophenyl recognition element while retaining the covalent trapping mechanism.

Physicochemical & ADME Optimization

The compound's computed Lipinski-compliant properties (MW = 205.59, HBD = 1, HBA = 3, XLogP3 = 2.2) and TPSA below 60 Ų predict favorable oral absorption characteristics [4]. In a medicinal chemistry program where the 3,4-difluorophenyl group is a critical pharmacophoric element, this intermediate offers a balanced polarity-hydrophobicity profile that is likely to be more permeable than 4-cyanophenyl or 4-nitrophenyl analogs (TPSA ≈ 46–53 Ų), as inferred from the Bogdanović et al. 2021 QSAR study [5].

Application
Selection Property
Validation Focus
3,4-Difluorophenyl pharmacophore synthesis
Reactive chloroacetyl warhead for nucleophilic coupling
Downstream product identity and purity verification
Antiproliferative SAR library completion
Distinct electronic and lipophilic profile vs. 4-halo analogs
Cell-model endpoint review and xenograft response context
Targeted covalent inhibitor design
Moderate electrophilicity of α-chloro carbonyl with 3,4-difluorophenyl recognition
Cysteine-trapping confirmation and kinase target-engagement assays
ADME property optimization studies
Balanced XLogP3/TPSA profile consistent with Lipinski compliance
Permeability and protein-binding assay context; comparison with 4-cyano scaffold

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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